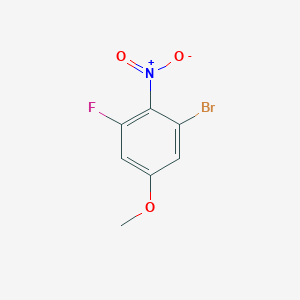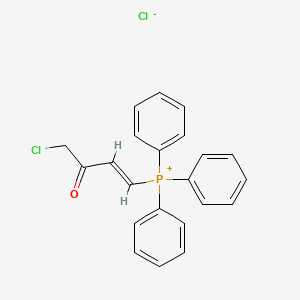
(4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride is a chemical compound with the molecular formula C22H19Cl2OP. It is known for its unique structure, which includes a phosphonium group bonded to a triphenyl group and a chloro-oxo-butenyl moiety. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with a suitable chloro-oxo-butenyl precursor. One common method involves the reaction of chloroacetyl chloride with 1,2-dichloroethene in the presence of aluminum chloride (AlCl3). This reaction leads to the formation of (E)-1,1,4-trichlorobut-3-en-2-one, which can then be further reacted with triphenylphosphine to yield the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, with production capacities ranging from kilograms to metric tons. The synthesis is carried out in cleanroom environments to maintain the integrity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction: The oxo group in the compound can undergo oxidation or reduction under appropriate conditions.
Addition Reactions: The double bond in the butenyl moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols. Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are also used. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a phosphonium salt with an amine substituent, while oxidation can lead to the formation of a phosphine oxide .
Applications De Recherche Scientifique
(4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of (4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride involves its interaction with molecular targets through its phosphonium group. The compound can form stable complexes with various substrates, facilitating chemical transformations. The chloro and oxo groups also play a role in its reactivity, allowing it to participate in a range of chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chloro-3-oxo-1-buten-1-yl)triphenylphosphonium bromide
- (4-Chloro-3-oxo-1-buten-1-yl)triphenylphosphonium iodide
- (4-Chloro-3-oxo-1-buten-1-yl)triphenylphosphonium fluoride
Uniqueness
(4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride is unique due to its specific combination of a chloro-oxo-butenyl moiety with a triphenylphosphonium group. This structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C22H19Cl2OP |
|---|---|
Poids moléculaire |
401.3 g/mol |
Nom IUPAC |
[(E)-4-chloro-3-oxobut-1-enyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C22H19ClOP.ClH/c23-18-19(24)16-17-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-17H,18H2;1H/q+1;/p-1/b17-16+; |
Clé InChI |
CHHNJUNVTWBEOA-CMBBICFISA-M |
SMILES isomérique |
C1=CC=C(C=C1)[P+](/C=C/C(=O)CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
SMILES canonique |
C1=CC=C(C=C1)[P+](C=CC(=O)CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rel-(4aS,10bS)-9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazine](/img/structure/B12836209.png)

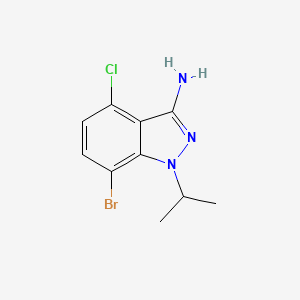
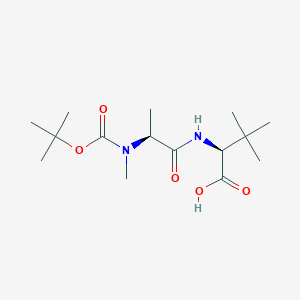
![Ethyl 7-(6-chloro-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B12836231.png)
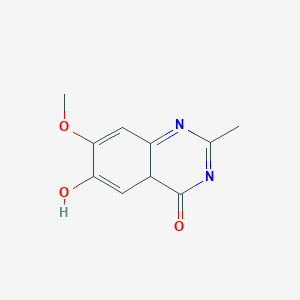

![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12836242.png)
